Naringenin-4',7-diacetate: A Technical Overview of its Chemical Properties and Structure
Naringenin-4',7-diacetate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavanone found predominantly in citrus fruits. While naringenin itself has been the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, its diacetate ester, Naringenin-4',7-diacetate, has been investigated to a much lesser extent.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and structural features of Naringenin-4',7-diacetate, drawing from available data and providing context through the well-documented characteristics of its parent compound, naringenin.
Chemical Properties and Structure
Naringenin-4',7-diacetate is characterized by the addition of two acetyl groups to the naringenin backbone at the 4' and 7 hydroxyl positions. This structural modification significantly alters the polarity and, consequently, the physicochemical properties of the parent molecule.
Structure:
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IUPAC Name: (S)-5-hydroxy-2-(4-acetoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
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Synonyms: Naringenin diacetate, 4',7-Diacetylnaringenin[4]
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Chemical Formula: C₁₉H₁₆O₇[4]
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Molecular Weight: 356.33 g/mol [4]
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CAS Number: 18196-13-9[4]
The core structure consists of a flavanone skeleton, which is a three-ring system (A, B, and C rings). The acetyl groups are attached to the hydroxyl groups on the B ring (position 4') and the A ring (position 7).
Physicochemical Properties:
A summary of the available and predicted physicochemical properties of Naringenin-4',7-diacetate is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Melting Point | 140-142 °C | [4] |
| Boiling Point (Predicted) | 578.9 ± 50.0 °C | [4] |
| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| pKa (Predicted) | 7.00 ± 0.40 | [4] |
Synthesis of Naringenin-4',7-diacetate
General Experimental Protocol for Acetylation of Naringenin:
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Dissolution: Naringenin is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.
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Addition of Acetylating Agent: Acetic anhydride is added to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the formation of the product.
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Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into ice-water. The acetylated product, being less polar than the parent flavonoid, may precipitate out of the aqueous solution.
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Purification: The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure Naringenin-4',7-diacetate.
Logical Workflow for Naringenin Acetylation:
Caption: A generalized workflow for the synthesis of Naringenin-4',7-diacetate from naringenin.
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Naringenin-4',7-diacetate are not explicitly available in the public domain. However, based on the known spectra of naringenin and the principles of spectroscopy, the expected shifts upon acetylation can be predicted.
Expected ¹H NMR Spectral Features:
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The signals corresponding to the aromatic protons on the A and B rings would be expected to shift downfield due to the electron-withdrawing effect of the acetyl groups.
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Two new singlets would appear in the upfield region (around δ 2.0-2.5 ppm), corresponding to the methyl protons of the two acetyl groups.
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The signal for the C5-OH proton, which is typically observed as a sharp singlet at a very downfield position (around δ 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group, would likely remain, as this hydroxyl group is not acetylated in Naringenin-4',7-diacetate.
Expected ¹³C NMR Spectral Features:
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The signals for the carbons bearing the acetylated hydroxyl groups (C4' and C7) would be expected to shift.
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New signals corresponding to the carbonyl carbons of the acetyl groups would appear in the downfield region (around δ 168-172 ppm).
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Signals for the methyl carbons of the acetyl groups would appear in the upfield region (around δ 20-25 ppm).
Expected IR Spectral Features:
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The broad O-H stretching band of the phenolic hydroxyl groups in naringenin would be significantly reduced in intensity.
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A strong C=O stretching band for the ester carbonyl groups would appear around 1760-1735 cm⁻¹.
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The C=O stretching of the flavanone ring would remain around 1650 cm⁻¹.
Expected Mass Spectrometry Features:
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The molecular ion peak would be observed at m/z 356, corresponding to the molecular weight of Naringenin-4',7-diacetate.
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Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) from the acetyl groups.
Biological Activity and Signaling Pathways
The biological activity of Naringenin-4',7-diacetate has not been extensively studied. However, one study investigating its anti-influenza virus activity found that it markedly lost its activity compared to the parent compound, naringenin.[5] This suggests that the hydroxyl groups at the 4' and 7 positions are crucial for this particular biological effect.
Given the limited data on Naringenin-4',7-diacetate, the known signaling pathways modulated by its parent compound, naringenin, are presented below for context. Naringenin is known to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1]
Signaling Pathway of Naringenin's Anti-Inflammatory Action:
Caption: Naringenin's inhibitory effect on the NF-κB and MAPK signaling pathways.
Conclusion
Naringenin-4',7-diacetate is a derivative of naringenin with altered physicochemical properties due to the acetylation of two of its hydroxyl groups. While its fundamental chemical structure is well-defined, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity profiles, remain scarce in publicly accessible literature. The available information suggests that acetylation at the 4' and 7 positions can significantly impact its biological activity, as evidenced by the loss of anti-influenza efficacy. Further research is warranted to fully elucidate the chemical and biological characteristics of Naringenin-4',7-diacetate and to explore its potential applications in research and drug development, particularly in comparison to its well-studied parent compound, naringenin.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin-4',7-diacetate CAS#: 18196-13-9 [amp.chemicalbook.com]
- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
